molecular formula C28H37N3O B8642925 4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl- CAS No. 4367-02-6

4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-

Cat. No. B8642925
Key on ui cas rn: 4367-02-6
M. Wt: 431.6 g/mol
InChI Key: CSZGWTIIEDCAOM-UHFFFAOYSA-N
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Patent
US04415621

Procedure details

1-methyl-4-piperidone (2.25 g) and 7.1 g of p-diethylamino-benzaldehyde were added to a solution of 4 g potassium hydroxide in 50 ml methanol. The reaction mixture was heated at reflex 31/2 hours and allowed to stand at room temperature overnight. The product was collected and recrystallized from 700 ml acetonitrile. The UV spectra of the isolated product was consistent with the structure of the titled compound.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH2:9]([N:11]([CH2:20][CH3:21])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)[CH3:10].[OH-].[K+]>CO>[CH2:9]([N:11]([CH2:20][CH3:21])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:4]2[C:5](=[O:8])[C:6](=[CH:16][C:15]3[CH:18]=[CH:19][C:12]([N:11]([CH2:9][CH3:10])[CH2:20][CH3:21])=[CH:13][CH:14]=3)[CH2:7][N:2]([CH3:1])[CH2:3]2)=[CH:14][CH:13]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=O)C=C1)CC
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at reflex 31/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 700 ml acetonitrile

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)N(C1=CC=C(C=C2CN(CC(C2=O)=CC2=CC=C(C=C2)N(CC)CC)C)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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